molecular formula C7H6N2O B1594993 3-(Cyanomethyl)pyridin-1-ium-1-olate CAS No. 6635-88-7

3-(Cyanomethyl)pyridin-1-ium-1-olate

Cat. No. B1594993
CAS RN: 6635-88-7
M. Wt: 134.14 g/mol
InChI Key: OGPFILFOKYMAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyanomethyl)pyridin-1-ium-1-olate is a chemical compound with the CAS Number: 6635-88-7 and Linear Formula: C7H6N2O . It is a solid substance with a molecular weight of 134.14 .


Molecular Structure Analysis

The IUPAC name for this compound is (1-oxido-3-pyridinyl)acetonitrile . The InChI Code is 1S/C7H6N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point range of 139 - 141 degrees Celsius . The compound should be stored under nitrogen .

Scientific Research Applications

Ionic Liquids and Nitrile-functionalized Pyridinium Cations

Research has developed various ionic liquids incorporating hexachloridometalate(V) anions (Sb, Nb, and Ta) alongside nitrile-functionalized pyridinium cations, including compounds with structural relevance to 3-(Cyanomethyl)pyridin-1-ium-1-olate. These ionic liquids have been characterized through X-ray diffraction, demonstrating unique crystallization patterns and providing insights into their potential applications in catalysis, electrolytes, and materials science due to their distinctive ionic properties (Xie et al., 2013).

Catalysis and Organic Synthesis

A novel ionic liquid, 1-sulfopyridinium chloride, derived from a similar nitrile-functionalized pyridinium framework, has been synthesized and applied as an efficient catalyst in the tandem Knoevenagel–Michael reaction. This showcases the compound's utility in facilitating organic transformations, highlighting the potential of related nitrile-functionalized pyridinium salts in catalyzing a variety of chemical reactions (Moosavi-Zare et al., 2013).

Metal-Organic Frameworks and Coordination Chemistry

Compounds similar to 3-(Cyanomethyl)pyridin-1-ium-1-olate have been utilized in the synthesis of novel lanthanide clusters exhibiting magnetic and optical properties. This research indicates the potential of such compounds in developing advanced materials with dual physical properties, useful in areas such as data storage and optoelectronics (Alexandropoulos et al., 2011).

Dielectric Materials

Research into pyrrolidinium-based cyanides, which share structural features with 3-(Cyanomethyl)pyridin-1-ium-1-olate, has uncovered materials with unusual architecture and switchable dielectric properties triggered by an order–disorder process. These findings open up possibilities for the use of related compounds in the development of switchable dielectric materials, which are crucial for various electronic and optical applications (Trzebiatowska et al., 2020).

Environmental Applications

The degradation mechanism of pyridine in drinking water via dielectric barrier discharge (DBD) technology has been studied, suggesting that compounds related to 3-(Cyanomethyl)pyridin-1-ium-1-olate could be explored for environmental remediation, particularly in the treatment of nitrogen heterocyclic compounds in water. This highlights the broader environmental applications of such compounds in purifying water from industrial contaminants (Li et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(1-oxidopyridin-1-ium-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPFILFOKYMAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287772
Record name (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyanomethyl)pyridin-1-ium-1-olate

CAS RN

6635-88-7
Record name 3-Pyridineacetonitrile, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6635-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6635-88-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyanomethyl)pyridin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-pyridylacetonitrile (11 g, 93.1 mmol), HOAc (55 mL), and 30% H2O2 (17 mL) was heated at 95° C. overnight, and at room temperature for 72 hours. H2O (50 mL) was added to the reaction mixture and the resulting solution was concentrated. This was repeated with additional H2O (100 mL). Toluene (2×100 mL) was used to remove residual H2O, and the resulting white solid was dried under vacuum overnight affording a waxy white solid: mp 120-125° C.; MS(+)APCI m/z 135 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound is prepared in accordance with the procedures as outlined in S. Okuda et al., J. Am. Chem. Soc., 81, 740, (1959). Peracetic acid (38%, 40 mL, 0.2 mol) is added to a stirred solution of 3-pyridylacetonitrile (15.0 g, 127 mmol) in acetic acid (75 mL) and the reaction is heated at 95° C. for 24 hr, then stirred at room temperature for 24 hr. Water is added and the solvents are removed. More water (100 mL) is added and again removed. This process is repeated with toluene and with ether to give (1-oxypyridin-3-yl)acetonitrile as a cream solid.
Name
Peracetic acid
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

30% Hydrogen peroxide (12 mL) was added to a solution of 3-pyridylacetonitrile (7.50 g, 63.5 mmol) in acetic acid (40 mL) and the mixture heated at 95° C. for 20 hours. The reaction mixture was then cooled and stirred at room temperature for 72 hours. Water (35 mL) was then added and the solution concentrated under reduced pressure. Water (2×100 mL) was added to the residue and solution concentrated under reduced pressure. Residual water was removed azeotropically using toluene (2×100 mL) to yield the title compound (I115) (8.3 g, 97%) as a pale yellow solid which was used without further purification.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyanomethyl)pyridin-1-ium-1-olate
Reactant of Route 2
Reactant of Route 2
3-(Cyanomethyl)pyridin-1-ium-1-olate
Reactant of Route 3
3-(Cyanomethyl)pyridin-1-ium-1-olate
Reactant of Route 4
Reactant of Route 4
3-(Cyanomethyl)pyridin-1-ium-1-olate
Reactant of Route 5
Reactant of Route 5
3-(Cyanomethyl)pyridin-1-ium-1-olate
Reactant of Route 6
Reactant of Route 6
3-(Cyanomethyl)pyridin-1-ium-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.